molecular formula C8H13NOS B1623131 Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- CAS No. 721958-87-8

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-

Cat. No. B1623131
CAS RN: 721958-87-8
M. Wt: 171.26 g/mol
InChI Key: CPRWEWWOBOJKMQ-UHFFFAOYSA-N
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Description

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- is a chemical compound with the molecular formula C10H18N2OS . It is a clear, colorless liquid .


Synthesis Analysis

Thiophene, a five-membered ring made up of one sulfur as heteroatom, is a key component in the synthesis of this compound . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass is 214.328 Da and the monoisotopic mass is 214.113983 Da .


Chemical Reactions Analysis

Thiophene derivatives, such as Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-, are essential heterocyclic compounds that show a variety of properties and applications . They are frequently used in the synthesis of biologically active compounds .

Scientific Research Applications

Peptide Synthesis Applications

Modification of the methyl group in 2-(methylsulphonyl)ethanol has led to the development of new base-labile amino-protective groups for peptide synthesis. These groups are labile in alkaline media and afford protecting groups with higher sensitivity to base, compared to traditional ones like the Fmoc group. This modification has resulted in protective groups that are highly stable in acidic medium and resist catalytic hydrogenolysis, making them suitable for peptide synthesis applications (Verhart & Tesser, 2010).

Biofuel Production

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-, and its derivatives have been explored for the synthesis of branched-chain higher alcohols as biofuels from renewable resources like glucose. These compounds offer advantages over traditional biofuel ethanol due to their higher energy density and lower hygroscopicity. The metabolic engineering of microorganisms like Escherichia coli for the production of these alcohols showcases a novel approach to developing sustainable biofuels (Atsumi, Hanai, & Liao, 2008).

Polymer Synthesis

The compound has been used as an initiator in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, leading to the synthesis of telechelic and block copolymers. This application demonstrates its utility in creating polymers with specific end-group functionalities, which are crucial for developing advanced materials (Bakkali-Hassani et al., 2018).

Solid-Solid Phase Transformation Studies

Investigations into the solid-solid phase transformation of related thiophenecarbonitriles have provided insights into the crystallization and transformation behaviors of these compounds. These studies are important for understanding the stability and form conversion of materials in pharmaceutical sciences (Li et al., 2007).

Heterocycle Synthesis

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-, serves as a precursor in the synthesis of new heterocyclic compounds, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. These compounds have potential applications in pharmaceuticals and materials science due to their unique structural features (El-Kashef et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, (2-Thienyl)ethanol, suggests that it should not be released into the environment . In case of contact, it is advised to rinse immediately with plenty of water . If symptoms persist, medical attention should be sought .

properties

IUPAC Name

2-[(5-methylthiophen-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRWEWWOBOJKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405993
Record name 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-

CAS RN

721958-87-8
Record name 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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